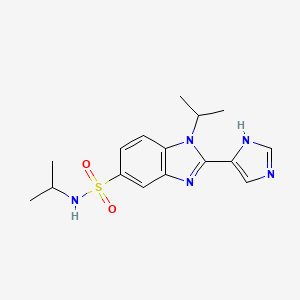

![molecular formula C22H19NO5 B5508054 3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid](/img/structure/B5508054.png)

3-({4-[(4-methoxyphenoxy)methyl]benzoyl}amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex benzoic acid derivatives often involves multi-step reactions, including condensation, methylation, bromination, oxidation, and esterification processes. For example, a related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, was synthesized from vanillin through bromination, oxidation, and esterification, achieving a total yield of 66.4% (Zha Hui-fang, 2011).

Molecular Structure Analysis

The molecular structure and geometries of benzoic acid derivatives are often confirmed using spectroscopic techniques and theoretical methods such as density functional theory (DFT). For instance, the molecular structures of certain azo-benzoic acids were optimized using the B3LYP density functional theory method (T. Baul et al., 2009).

Chemical Reactions and Properties

Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism. The extent of these reactions can vary depending on the solvent composition and pH of the medium (T. Baul et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, are crucial for their characterization. For example, the synthesized 3,5-bis(4-aminophenoxy) benzoic acid (35BAPBA) had a high purity melting point of 245.8 ℃ (Xu Yong-fen, 2012).

Scientific Research Applications

Polyaniline Doping

A novel class of dopants for polyaniline, including benzoic acid and substituted benzoic acids, demonstrates the potential of using these compounds for enhancing the electrical conductivity of polymers. Benzoic acid doped polyaniline salts exhibit high conductivity, showcasing the applicability of such compounds in advanced technologies (Amarnath & Palaniappan, 2005).

Adsorption and Recovery of Metals

Chemically modified activated carbon, using derivatives like 2-hydroxy-5-methoxy benzoic acid, has shown high efficiency in the adsorption and recovery of cobalt from aqueous solutions. This highlights its potential in environmental remediation and the recovery of valuable metals from waste streams (Gunjate et al., 2020).

Advanced Polyamide Materials

The synthesis of hyperbranched aromatic polyamides from monomers related to benzoic acid derivatives, demonstrating the role of these compounds in the development of new polymeric materials with potential applications in various industries, including electronics and coatings (Yang, Jikei, & Kakimoto, 1999).

Serum Albumin Binding Affinity

The structure-affinity relationship between phenolic acids (derivatives of benzoic acid) and serum albumin has been explored, providing insights into how these compounds can influence the bioavailability and efficacy of pharmaceuticals and nutrients (Yuan et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[[4-[(4-methoxyphenoxy)methyl]benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-27-19-9-11-20(12-10-19)28-14-15-5-7-16(8-6-15)21(24)23-18-4-2-3-17(13-18)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEITFNDRGRKQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({4-[(4-Methoxyphenoxy)methyl]benzoyl}amino)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

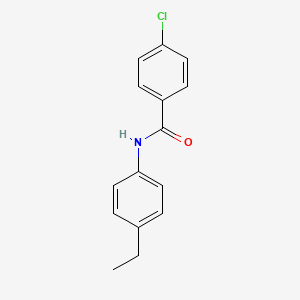

![8-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5507986.png)

![1-{5-methyl-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-4-yl}ethanone](/img/structure/B5507990.png)

![2-cyclopentyl-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5507995.png)

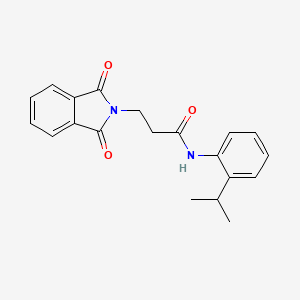

![N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5508012.png)

![5-methyl-7-(2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5508015.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B5508023.png)

![1-[(4-ethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5508040.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-azepanecarboxamide](/img/structure/B5508041.png)

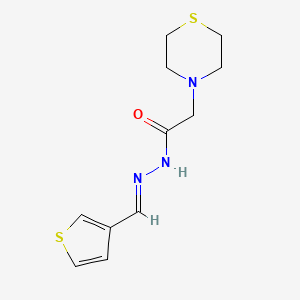

![N-(2-methoxyethyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5508055.png)

![3-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazinan-2-one](/img/structure/B5508076.png)